Benzocaine N-Glucoside (α/β mixture)
Description
Chemical Identity and Taxonomic Classification
Benzocaine N-glucoside (α/β mixture) is a glycosylated derivative of benzocaine, a widely used local anesthetic. Its molecular formula is C₁₅H₂₁NO₇ , with a molecular weight of 327.33 g/mol . The compound consists of a benzocaine moiety (ethyl 4-aminobenzoate) linked via an N-glycosidic bond to a β-D-glucopyranose unit. The α/β designation refers to the stereochemical configuration at the anomeric carbon (C1) of the glucoside:
- α-anomer : The hydroxyl group at C1 is axial (cis to the pyranose ring oxygen).
- β-anomer : The hydroxyl group is equatorial (trans to the ring oxygen).
Structural and Taxonomic Features
This compound falls under the broader category of glycodrugs , which leverage carbohydrate moieties to modulate pharmacokinetic properties.
Historical Development in Glycodrug Research
The synthesis of benzocaine N-glucoside aligns with key milestones in glycodrug development:
Timeline of Glycodrug Advancements
Benzocaine N-glucoside was first reported in chemical databases circa 2013 (PubChem CID: 71313694), with its CAS registry (28315-50-6) formalized for pharmaceutical impurity profiling. Its development reflects efforts to improve benzocaine’s water solubility and metabolic stability through glycosylation, a strategy also seen in anticancer glycosides like glufosfamide.
Significance of Anomeric Configuration in Pharmaceutical Applications
The α/β anomeric mixture profoundly influences the compound’s biochemical behavior:
Comparative Biochemical Properties
The β-anomer’s equatorial configuration enhances compatibility with human β-glucosidases, facilitating targeted prodrug activation. For example, β-glucosides of curcumin show superior neuroprotective effects compared to α-anomers in Alzheimer’s models. Similarly, benzocaine N-β-D-glucoside’s hydrolysis by intestinal enzymes could enable site-specific anesthesia, whereas the α-anomer’s stability may prolong systemic circulation.
Mechanistic Insights
- Anomeric Effect : The α-anomer’s axial hydroxyl group experiences steric and electronic stabilization, reducing reactivity.
- Mutarotation Equilibrium : In aqueous solutions, α↔β interconversion occurs, complicating isolation but enabling dynamic pharmacokinetics.
These properties underscore why anomeric control is critical in glycodrug design, as seen in antidiabetic C-glucosides like dapagliflozin.
Properties
Molecular Formula |
C₁₅H₂₁NO₇ |
|---|---|
Molecular Weight |
327.33 |
Synonyms |
N-Glucoanesthesin; 4-(D-glucopyranosylamino)benzoic Acid Ethyl Ester; p-(D-glucopyranosylamino)benzoic Acid Ethyl Ester; |
Origin of Product |
United States |
Scientific Research Applications
Chemical Applications
Benzocaine N-Glucoside serves as a valuable model compound in the study of glycosylation reactions. Glycosylation is a critical biochemical process where a carbohydrate is attached to a target molecule, influencing its physical and chemical properties. Researchers utilize Benzocaine N-Glucoside to understand how glycosylation affects solubility, stability, and reactivity of pharmaceutical compounds.
Biological Applications
In biological research, Benzocaine N-Glucoside is investigated for its potential as a prodrug . Prodrugs are compounds that undergo metabolic conversion to release an active drug. In this case, the glucoside moiety can be enzymatically cleaved by glucosidases, releasing benzocaine. This property enhances the solubility and bioavailability of benzocaine, making it suitable for topical formulations aimed at pain relief.
Medical Applications
The medical applications of Benzocaine N-Glucoside primarily focus on its use in topical anesthetics. The compound's enhanced solubility allows for more effective formulations that can be applied to mucosal surfaces or skin to alleviate pain. Clinical studies have shown that benzocaine is effective in reducing pain associated with minor procedures and conditions such as sore throats and oral ulcers .
Case Study: Benzocaine-Induced Methaemoglobinaemia
A significant concern regarding the use of benzocaine products is the risk of methaemoglobinaemia, a condition characterized by elevated levels of methemoglobin in the blood, which can impair oxygen transport. A systematic review indicated that benzocaine was implicated in approximately 66% of local anesthesia-related cases of methaemoglobinaemia . This highlights the importance of monitoring patients using topical benzocaine formulations.
Table 1: Summary of Case Studies on Benzocaine N-Glucoside
Comparison with Similar Compounds
Structural and Functional Analogues
Benzocaine
- Structure: Ethyl 4-aminobenzoate (ester local anesthetic).
- Melting point : 90.7 °C (pure form) .
- Pharmacology : Rapid-acting, lipophilic, metabolized via hydrolysis and N-acetylation .
- Limitations : Low water solubility, risk of methemoglobinemia in high doses .
Lidocaine and Bupivacaine
- Structure : Amide-type local anesthetics.
- Key differences: Lidocaine and bupivacaine exhibit prolonged duration due to slower metabolism.
Tetrodotoxin (TTX)
- Mechanism : Sodium channel blocker (binds outer vestibule vs. benzocaine’s intracellular site).
- Relevance : Used as a reference compound to contrast benzocaine derivatives’ membrane dynamics .
Physicochemical Properties
Pharmacological and Formulation Behavior
Membrane Interactions
- Benzocaine promotes multilamellar liposome formation (average lamellarity: ND7) due to its lipophilicity, whereas propranolol (a reference β-blocker) induces unilamellar structures .
- The glucoside derivative’s enhanced hydrophilicity may reduce membrane penetration compared to benzocaine, altering drug delivery kinetics .
Thermal and Polymorphic Stability
- Benzocaine exhibits polymorphic forms (I, II, III) with distinct specific volumes and recrystallization behaviors .
- Benzocaine N-glucoside’s higher melting point (174 °C vs. 90.7 °C for benzocaine) suggests superior thermal stability, reducing recrystallization issues common in benzocaine-excipient formulations .
Analytical and Detection Methods
Q & A
Basic: What methodologies are recommended for synthesizing Benzocaine N-Glucoside with controlled α/β stereochemistry?
Answer:
The α/β stereochemical ratio can be controlled via glycosylation conditions. Copper(II) triflate catalysts favor β-glycoside formation by stabilizing the oxocarbenium ion intermediate in a chair-like transition state, as demonstrated in two-step syntheses starting from N-acetyl glucosamine . Key variables include solvent polarity (e.g., dichloromethane vs. acetonitrile), temperature (optimized at 40–60°C), and protecting group strategies for the glucosamine donor. Post-reaction analysis via - and -NMR is critical to quantify α/β ratios, with β-anomers typically showing distinct C1 chemical shifts (~104–106 ppm) .
Advanced: How do excipients like β-cyclodextrin influence the thermal stability of Benzocaine N-Glucoside formulations?
Answer:
Differential scanning calorimetry (DSC) reveals excipient interactions. For example, benzocaine-stearic acid mixtures show reduced melting points (Δ~5°C) and recrystallization shifts, indicating molecular dispersion . β-cyclodextrin (β-CD) may induce dehydration events during thermal cycling, while D-mannitol preserves thermal stability by forming hydrogen bonds with the glucoside’s hydroxyl groups. Advanced DSC protocols should include multiple heating/cooling cycles (e.g., 25–200°C at 10°C/min) to detect polymorphic transitions and excipient-induced amorphous phase formation .
Basic: What spectroscopic techniques are most reliable for characterizing Benzocaine N-Glucoside purity and structure?
Answer:
- IR Spectroscopy : Key bands include ester C=O (~1700 cm), glucoside C-O-C (~1100 cm), and N-H stretches (~3350 cm). Use KBr pellets or dry film methods to avoid solvent interference .
- NMR : -NMR in CDCl resolves ethyl group quartets (δ 1.3–1.5 ppm) and anomeric protons (α: δ 5.1–5.3 ppm; β: δ 4.5–4.7 ppm). Higher-field instruments (≥300 MHz) prevent amino proton overlap .
- UV-Vis : Azo-dye derivatization (e.g., with N-(1-naphthyl)ethylenediamine) enhances sensitivity for quantification at 290–300 nm, with Beer’s law linearity (2–15 mg/L) .
Advanced: How can non-targeted analysis (NTA) workflows be optimized to resolve false negatives in Benzocaine N-Glucoside degradation studies?
Answer:
NTA workflows require balancing feature filtering and retention. For LC-HRMS
- Feature Filtering : Relax fold-change thresholds (e.g., from ≥2 to ≥1.5) to retain low-abundance degradation products.
- Background Subtraction : Use blank samples (e.g., excipient-only controls) to exclude matrix artifacts .
- Annotation Prioritization : Leverage fragmentation libraries (e.g., mzCloud) and isotopic patterns to distinguish glucoside hydrolysis products (e.g., benzocaine + glucose) from unrelated contaminants. A case study showed 10% false-negative rates when overly restrictive filters excluded veratraldehyde analogs .
Basic: What solvent systems are optimal for recrystallizing Benzocaine N-Glucoside to maximize yield and purity?
Answer:
Mixed solvent systems (e.g., methanol-water) are ideal. Dissolve crude product in minimal hot methanol (~60°C), then add water dropwise until cloudiness appears (indicating supersaturation). Cool slowly to 0°C for crystal growth. This method reduces co-precipitation of α/β anomers, as β-glycosides often exhibit lower solubility . Post-crystallization, validate purity via melting point (92°C for benzocaine; deviations suggest impurities) and TLC (R comparison against standards) .
Advanced: What mechanistic insights explain contradictory data in copper-catalyzed β-glycosylation efficiency across substrates?
Answer:
Contradictions arise from donor-acceptor electronic effects. Electron-deficient glucosamine donors (e.g., peracetylated) favor β-selectivity via SN2 mechanisms, while bulky groups (e.g., benzylidene) sterically hinder transition states, increasing α-formation. Kinetic studies using high-temperature NMR (>80°C) can track intermediate lifetimes, revealing how copper(II) triflate accelerates oxocarbenium ion formation but may decompose in polar aprotic solvents . Computational modeling (DFT) further clarifies steric and electronic contributions to anomeric control .
Basic: How should researchers design stability studies for Benzocaine N-Glucoside under varying pH conditions?
Answer:
- Hydrolysis Kinetics : Incubate solutions (e.g., 1 mg/mL) in buffers (pH 1–10) at 37°C. Sample at intervals (0, 24, 48 hrs) and quantify degradation via HPLC (C18 column, 220 nm detection).
- Mechanistic Analysis : Acidic conditions (pH <4) hydrolyze the glucosidic bond, while alkaline conditions (pH >8) degrade the ester group. Use Arrhenius plots (e.g., 25–60°C) to extrapolate shelf-life .
Advanced: What statistical approaches address batch-to-batch variability in α/β ratio quantification?
Answer:
- Multivariate Analysis : PCA or PLS-DA models can correlate synthesis parameters (e.g., catalyst loading, solvent) with NMR- or LC-MS-derived α/β ratios.
- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes conditions (e.g., 3-factor Box-Behnken design) to minimize variability. A case study achieved ±2% α/β ratio consistency across 10 batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
